Cas no 1053081-02-9 (2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE)

2-Bromo-1-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-1-one is a specialized brominated ketone derivative featuring a 2,6-dimethylmorpholine moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmacologically active molecules or complex heterocyclic systems. The presence of both bromine and a morpholine group offers reactivity for further functionalization, including nucleophilic substitution or cross-coupling reactions. Its structural features, including the branched alkyl chain, may influence steric and electronic properties, making it useful in tailored synthetic routes. The compound is typically handled under controlled conditions due to its reactivity and should be stored appropriately to maintain stability.
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE structure
1053081-02-9 structure
Product name:2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
CAS No:1053081-02-9
MF:C11H20BrNO2
Molecular Weight:278.186002731323
MDL:MFCD09808016
CID:5166455

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE 化学的及び物理的性質

名前と識別子

    • 1-Butanone, 2-bromo-1-(2,6-dimethyl-4-morpholinyl)-3-methyl-
    • 2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
    • MDL: MFCD09808016
    • インチ: 1S/C11H20BrNO2/c1-7(2)10(12)11(14)13-5-8(3)15-9(4)6-13/h7-10H,5-6H2,1-4H3
    • InChIKey: SWLLEHOANICWOC-UHFFFAOYSA-N
    • SMILES: C(N1CC(C)OC(C)C1)(=O)C(Br)C(C)C

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-29138-5.0g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
5.0g
$1033.0 2023-02-14
Enamine
EN300-29138-0.1g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
0.1g
$314.0 2023-09-06
Enamine
EN300-29138-2.5g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
2.5g
$697.0 2023-09-06
Enamine
EN300-29138-5g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
5g
$1033.0 2023-09-06
Enamine
EN300-29138-1.0g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
1.0g
$355.0 2023-02-14
Enamine
EN300-29138-0.05g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
0.05g
$299.0 2023-09-06
Enamine
EN300-29138-10g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
10g
$1531.0 2023-09-06
Enamine
EN300-29138-10.0g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
10.0g
$1531.0 2023-02-14
Enamine
EN300-29138-0.25g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
0.25g
$328.0 2023-09-06
Enamine
EN300-29138-0.5g
2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE
1053081-02-9 95%
0.5g
$341.0 2023-09-06

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONE 関連文献

2-BROMO-1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-METHYLBUTAN-1-ONEに関する追加情報

2-Bromo-1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one: A Comprehensive Overview

The compound 2-Bromo-1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one, identified by the CAS number 1053081-02-9, is a complex organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom, a morpholine ring, and a ketone group. The presence of these functional groups makes it highly versatile and valuable in synthetic chemistry and drug development.

The morpholine ring in the molecule is a six-membered heterocyclic structure containing one oxygen atom. This ring is further substituted with two methyl groups at the 2 and 6 positions, enhancing the molecule's stability and reactivity. The ketone group at the 4-position of the morpholine ring plays a crucial role in determining the compound's chemical properties and reactivity. Additionally, the bromine atom at position 2 introduces electron-withdrawing effects, which can influence the molecule's electronic properties and reactivity in various chemical reactions.

Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The morpholine ring is known to enhance bioavailability and improve pharmacokinetic profiles, making this compound an attractive candidate for drug design.

In terms of synthesis, 2-Bromo-1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one can be prepared through a variety of methods. One common approach involves the nucleophilic substitution of an appropriate bromide precursor with a morpholine derivative. This reaction is typically carried out under basic conditions to facilitate the substitution process. The presence of electron-donating groups on the morpholine ring can further enhance the reaction's efficiency by stabilizing intermediates during the substitution.

The compound's stability has been extensively studied under various conditions. It has been found to be stable under normal storage conditions but may undergo degradation under harsh acidic or basic environments. The presence of the ketone group makes it susceptible to nucleophilic attacks, which can be exploited in various organic transformations.

In recent years, there has been growing interest in exploring the catalytic applications of this compound. Its ability to act as a catalyst in asymmetric synthesis has been reported in several studies. The morpholine ring's steric and electronic properties make it an ideal candidate for enantioselective reactions, which are critical in producing chiral compounds with high enantiomeric excess.

The application of this compound extends beyond traditional synthetic chemistry. It has been utilized in polymer chemistry as a building block for constructing advanced materials with tailored properties. The bromine atom can serve as a reactive site for polymerization reactions, enabling the formation of cross-linked polymers with enhanced mechanical and thermal stability.

In conclusion, 2-Bromo-1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one is a multifaceted compound with significant potential in various areas of chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel compounds with enhanced biological activity and stability. As research continues to uncover new applications for this compound, its role in advancing chemical science is expected to grow further.

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